6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one
Beschreibung
6,6-Dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one is a tricyclic heterocyclic compound featuring a fused benzo-thiazino-quinazolinone scaffold. Its structure integrates a thiazine ring fused with a quinazolinone system, further substituted with two methyl groups at the 6-position. Its synthesis typically involves multi-step cyclization reactions, leveraging intermediates such as hydrazinyl-imidazolones or thiourea derivatives .
Eigenschaften
IUPAC Name |
9,9-dimethyl-16-thia-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,17-pentaen-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)10-11-6-3-4-7-12(11)14-13(17)15(20)19-8-5-9-21-16(19)18-14/h3-4,6-7H,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSBFWITBROPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N4CCCSC4=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321389 | |
| Record name | 9,9-dimethyl-16-thia-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,17-pentaen-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802892 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313702-81-7 | |
| Record name | 9,9-dimethyl-16-thia-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,17-pentaen-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
6,6-Dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C17H18N2OS
- Molecular Weight: 302.40 g/mol
- CAS Number: [Not specified in the search results]
The compound features a fused thiazine and quinazoline ring system which is characteristic of many bioactive molecules. This structural framework is known to influence its interaction with biological targets.
Antidepressant Activity
Recent studies have explored the antidepressant-like effects of benzothiazole derivatives, which share structural similarities with 6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one. In a study involving various synthesized compounds with similar frameworks:
- Compounds were evaluated using the Forced Swimming Test (FST) and Tail Suspension Test (TST) to assess their potential antidepressant effects.
- Results indicated that certain derivatives exhibited significant reductions in immobility time compared to control groups, suggesting potential antidepressant properties .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively documented. Research indicates that modifications at specific positions on the benzothiazole scaffold can enhance anticancer activity:
- An MTT assay was employed to evaluate cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma).
- Compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 15 | 3.5 |
| MCF-7 | 10 | 4.0 |
| HT-29 | 12 | 3.8 |
Antimicrobial Activity
Benzothiazole derivatives have also shown antimicrobial properties:
- Studies have reported activity against a range of pathogens including bacteria and fungi.
- The mechanism is hypothesized to involve inhibition of key metabolic pathways in microbial cells .
The biological activities of 6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one are likely mediated through several mechanisms:
- Serotonin Receptor Modulation: Similar compounds have shown binding affinity to serotonin receptors which play a critical role in mood regulation.
- Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that can contribute to their therapeutic effects.
Case Studies
- Study on Antidepressant Effects: A recent study synthesized several benzothiazole derivatives and tested their effects on mice models using FST and TST. The results indicated that compounds with specific substitutions exhibited significant antidepressant-like behavior compared to controls .
- Anticancer Evaluation: Another investigation assessed the anticancer activity of various benzothiazole-based compounds against multiple cancer cell lines using MTT assays. The findings revealed promising cytotoxic effects with selectivity towards cancerous cells over normal cells .
Vergleich Mit ähnlichen Verbindungen
Triazoloquinazolinones (e.g., 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones)
- Structural Differences : Replaces the thiazine ring with a triazole ring, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Prepared via cyclocondensation of hydrazinyl-imidazolones with aryl aldehydes, yielding 85–90% efficiency .
- Bioactivity: Demonstrates moderate anticonvulsant activity but lower antimicrobial efficacy compared to thiazino-quinazolinones .
Thieno/Pyrido-Fused Quinazolinones
- Example: 7H-Thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-one.
- Bioactivity : Exhibits superior anticonvulsant activity (ED₅₀ = 12 mg/kg in rodent models) due to improved blood-brain barrier penetration .
Functional Analogues with Similar Pharmacophores
6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones
- Structural Features : Replaces the thiazine sulfur with a thione (C=S) group and introduces triazine rings.
- Synthesis : Achieved via microwave-assisted cyclization (91–93% yield), with melting points >300°C indicating high thermal stability .
- Bioactivity : Shows broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) .
Benzimidazole-Thiazino Hybrids (e.g., 5(6)-(2,3,6,7-tetrahydro-(1,3)thiazino[2,3-b]thiazin-9a-ylthio)benzimidazoles)
- Structural Differences: Combines a benzimidazole core with a bicyclic thiazino-thiazine system.
- Bioactivity: Demonstrates potent anti-parasitic activity (IC₅₀ = 0.1 µM against Hymenolepis nana) but reduced solubility due to lipophilic substituents .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Thieno-quinazolinones exhibit superior CNS activity due to optimized LogP and smaller molecular volume .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
